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molecular formula C16H16ClN5O B8412761 6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine

6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine

Cat. No. B8412761
M. Wt: 329.78 g/mol
InChI Key: JVWRWVGSUBBBOG-UHFFFAOYSA-N
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Procedure details

A mixture of 8-bromo-6-chloroimidazo[1,2-a]pyridine, HCl (600mg, 2.24 mmol), 5-morpholinopyridin-2-amine (482 mg, 2.69 mmol), BINAP (279 mg, 0.45 mmol), cesium carbonate (1824 mg, 5.60 mmol) in Toluene (12 mL) was sparged with nitrogen while stirring for 10 minutes. palladium(II) acetate (87 mg, 0.39 mmol) was then added and the reaction stirred at 105 °C for overnight. At ths stage LC/MS indicated that formation of the product. After this time, the reaction was cooled to room temperature, diluted with mixture of 1:1 methanol/DCM ( 100 mL) and filtered through celite. The filtrated concentrated under reduced pressure and the resulting residue purified by flash chromatography (silicagel, 0-10% DCM/Methanol, 25 minutes) to afford 6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine (482 mg, 65.3 %) as a solid. LC/MS (2 minute, Acid _CV10.olp method 330 (M + 1), 0.66 minutes. 1H NMR (400 MHz, DMSO- _d_ 6) d ppm 9.16 (s, 1 H) 8.30 - 8.34 (m, 1 H) 8.25 - 8.29 (m, 1 H) 7.98 - 8.03 (m, 1 H) 7.88 - 7.92 (m, 1 H) 7.54 - 7.57(m, 1 H) 7.36 - 7.47 (m, 2 H) 3.72 - 3.79 (m, 4 H) 3.05 - 3.12 (m, 4 H)
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0056 mol
Type
reagent
Reaction Step One
Quantity
0.012 L
Type
solvent
Reaction Step Two
Quantity
0.00269 mol
Type
reactant
Reaction Step Three
Quantity
0.00224 mol
Type
reactant
Reaction Step Four
Quantity
0.000336 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
780
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0056 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.012 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00269 mol
Type
reactant
Smiles
C1COCCN1C2=CN=C(C=C2)N
Step Four
Name
Quantity
0.00224 mol
Type
reactant
Smiles
C1=CN2C=C(C=C(C2=N1)Br)Cl
Step Five
Name
Quantity
0.000448 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.000336 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1COCCN1C2=CN=C(C=C2)NC3=CC(=CN4C3=NC=C4)Cl
Measurements
Type Value Analysis
YIELD 65.27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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